

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of MK-7145

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Compound of Interest

Compound Name: MK-7145

Cat. No.: B8288217

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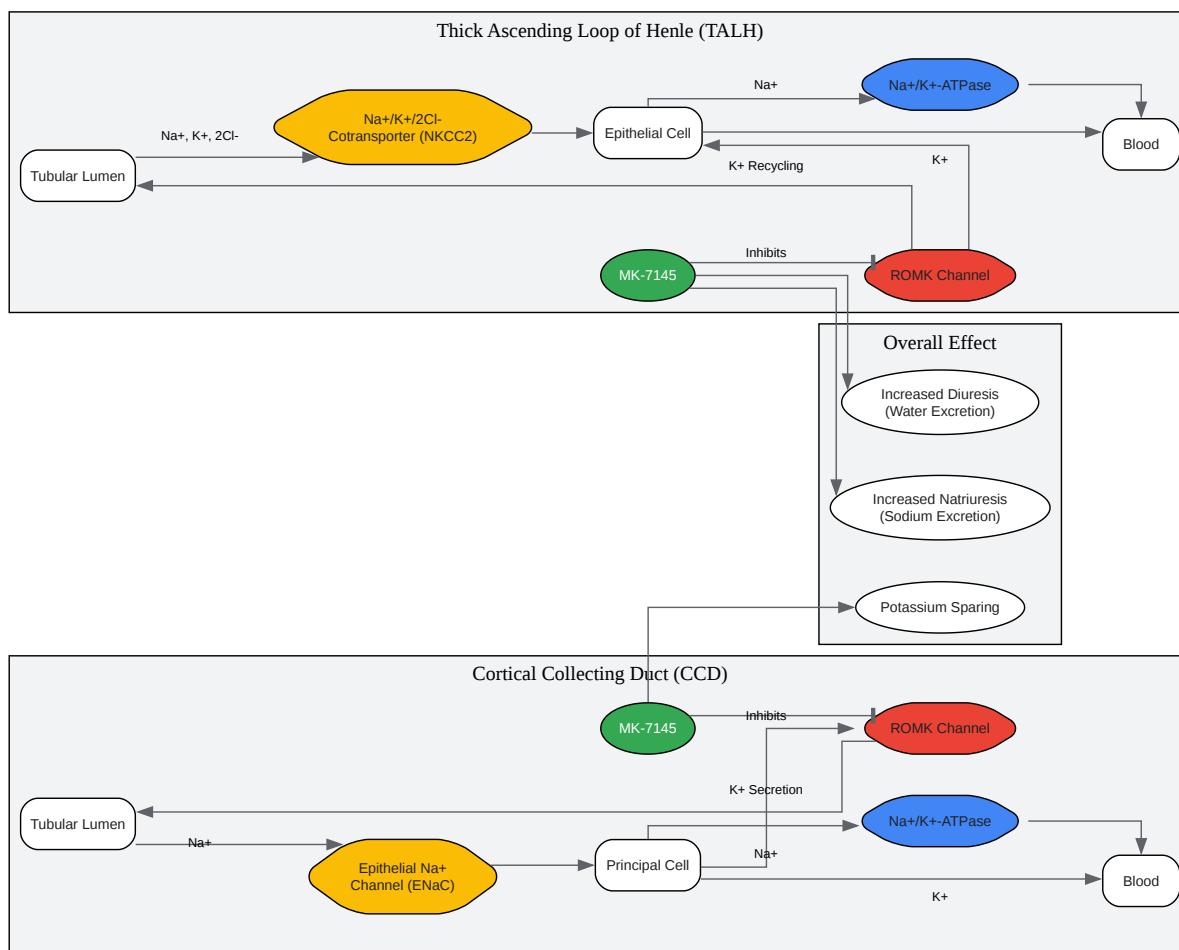
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of **MK-7145**, a selective inhibitor of the renal outer medullary potassium (ROMK) channel. The included protocols and data are intended to guide researchers in the design and execution of studies to further evaluate the therapeutic potential of this novel diuretic agent.

Mechanism of Action and Signaling Pathway

MK-7145 exerts its diuretic and natriuretic effects by inhibiting the ROMK channel (Kir1.1), which is encoded by the KCNJ1 gene. This channel plays a critical role in potassium recycling in the thick ascending loop of Henle (TALH) and potassium secretion in the cortical collecting duct (CCD) of the kidney nephron.

In the TALH, ROMK is essential for the function of the Na⁺/K⁺/2Cl⁻ cotransporter (NKCC2), a key site of salt reabsorption. By blocking ROMK, **MK-7145** indirectly inhibits NKCC2, leading to increased sodium and water excretion (natriuresis and diuresis). In the CCD, ROMK is involved in potassium secretion coupled to sodium uptake via the epithelial sodium channel (ENaC). Inhibition of ROMK in this segment of the nephron is thought to contribute to the potassium-sparing effect observed with this class of diuretics.



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Caption: Mechanism of action of **MK-7145** in the kidney nephron.

Pharmacokinetic Data

Preclinical studies have characterized the pharmacokinetic profile of **MK-7145** in several species. The following tables summarize key PK parameters.

Table 1: In Vitro Properties of **MK-7145**

Parameter	Value
ROMK IC50	0.045 μ M ^[1]
hERG IC50	>30 μ M ^[1]
Kir2.1, Kir2.3, Kir4.1, Kir7.1 IC50	>30 μ M ^[1]
Cav1.2, Nav1.5 IC50	>30 μ M ^[1]

Table 2: Preclinical Pharmacokinetic Parameters of **MK-7145** (Compound 12)

Species	Route	Dose (mg/kg)	CL (mL/min/kg)	Vdss (L/kg)	t1/2 (h)	F (%)
Rat	IV	1	56	2.9	0.8	N/A
PO	2	-	-	-	33	
Dog	IV	1	36	3.1	1.1	N/A
PO	2	-	-	-	80	
Rhesus	IV	1	12	2.8	3.3	N/A
PO	2	-	-	-	19	

Data for this table was extracted from a preclinical study where **MK-7145** was referred to as compound 12.

Pharmacodynamic Data

The pharmacodynamic effects of **MK-7145** have been demonstrated in preclinical models of diuresis and hypertension.

Table 3: Acute Diuresis and Natriuresis in Sprague-Dawley Rats (4h post-dose)

Treatment	Dose (mg/kg, PO)	Urine Volume (mL)	Urinary Na ⁺ (mmol)
Vehicle	-	1.8 ± 0.3	0.18 ± 0.04
MK-7145	0.3	4.8 ± 0.8	0.65 ± 0.12
1	6.2 ± 0.6	0.89 ± 0.09	
3	7.1 ± 0.5	1.02 ± 0.07	

*p < 0.01 vs. vehicle. Data is presented as mean ± SEM.

Table 4: Effect on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR) at Day 4

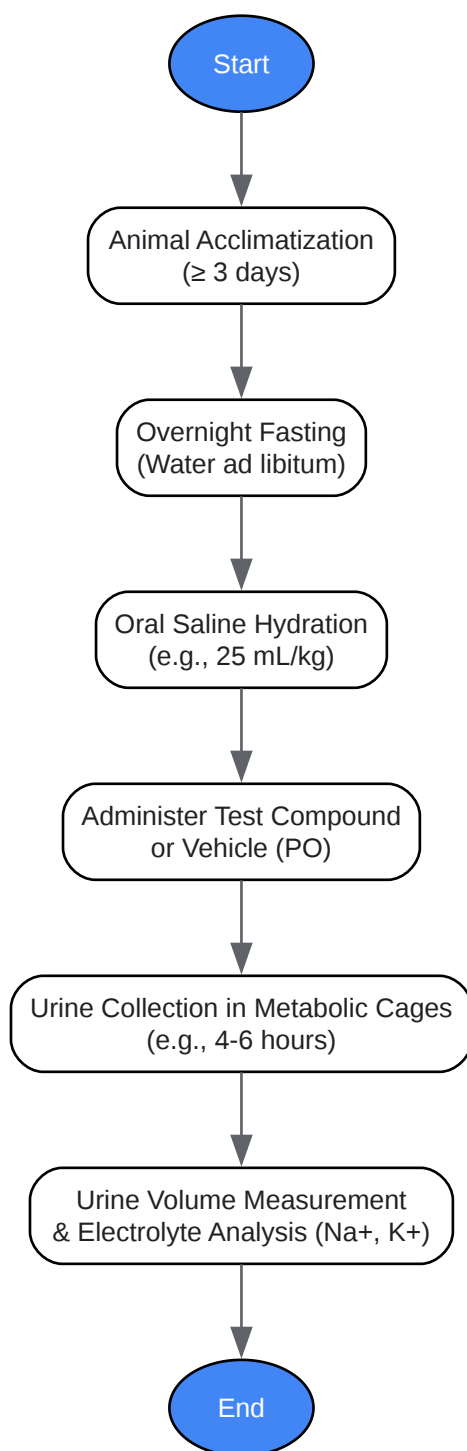
Treatment	Dose (mg/kg/day, PO)	Baseline SBP (mmHg)	ΔSBP at Day 4 (mmHg)
Vehicle	-	194 ± 6.1	-
MK-7145	3	-	~ -12
10	-	~ -20	
Hydrochlorothiazide	25	-	~ -12

Data for this table was extracted from a preclinical study where **MK-7145** was referred to as compound 12.

Experimental Protocols

Protocol: Acute Diuretic and Natriuretic Activity in Rats

This protocol outlines the methodology to assess the acute diuretic and natriuretic effects of a test compound in rats.



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Caption: Workflow for the acute diuretic and natriuretic activity assay in rats.

Materials:

- Male Sprague-Dawley rats (200-250 g)
- Metabolic cages for individual housing and urine collection
- Vehicle (e.g., 0.5% methylcellulose in water)
- Test compound (**MK-7145**)
- Positive control (e.g., Hydrochlorothiazide)
- Oral gavage needles
- Graduated cylinders
- Flame photometer or ion-selective analyzer for electrolyte measurement

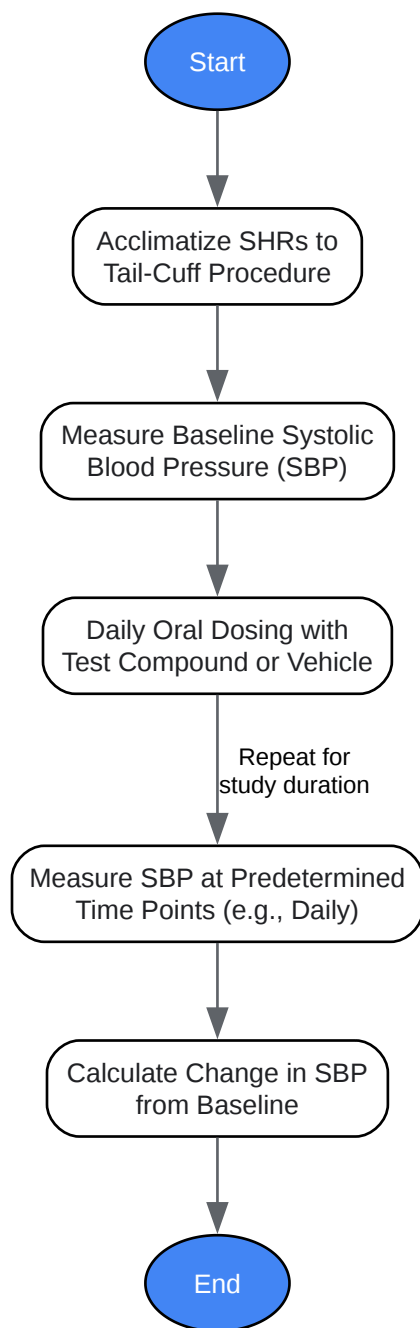
Procedure:

- Acclimatization: House rats in a controlled environment for at least 3 days prior to the experiment with free access to food and water.
- Fasting: The night before the experiment, fast the animals but allow free access to water.
- Hydration: On the day of the experiment, administer an oral saline load (e.g., 25 mL/kg of 0.9% NaCl) to ensure a uniform state of hydration.
- Dosing:
 - Divide animals into treatment groups (vehicle, **MK-7145** at various doses, positive control).
 - Administer the assigned treatment orally via gavage.
- Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage. Collect urine for a defined period (e.g., 4-6 hours).
- Analysis:
 - At the end of the collection period, record the total urine volume for each animal.

- Centrifuge urine samples to remove any debris.
- Analyze the supernatant for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective analyzer.
- Data Expression: Express data as total urine volume (mL) and total electrolyte excretion (mmol) over the collection period.

Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol describes a method for evaluating the effect of a test compound on systolic blood pressure in a conscious SHR model.



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References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
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